Target Engagement: Inhibition of T. cruzi LAP at 30 µM
The compound was evaluated for its ability to inhibit the Leucine Aminopeptidase (LAP) from Trypanosoma cruzi, a target for Chagas disease. The compound was tested at a single concentration of 30 µM . In the absence of a directly reported IC50, this data point indicates that at 30 µM, the compound is capable of engaging this biological target. This is in contrast to 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1), which has been studied primarily for its inhibition of carbonic anhydrase enzymes, not T. cruzi LAP, suggesting a divergence in target profile based on the specific substitution pattern .
| Evidence Dimension | Inhibition of T. cruzi Leucine Aminopeptidase (LAP) |
|---|---|
| Target Compound Data | Evaluated at 30 µM |
| Comparator Or Baseline | 4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1) |
| Quantified Difference | Not applicable; different target profile |
| Conditions | In vitro enzymatic assay (source: ChEMBL, External Id: CHEMBL5305022) |
Why This Matters
Demonstrates target-specific engagement, guiding selection for Chagas disease research programs over analogs with different target profiles.
